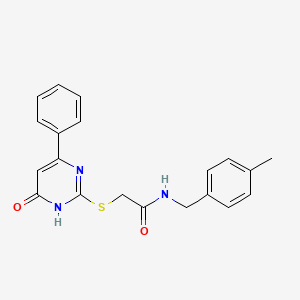![molecular formula C12H15ClN2O B2447850 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1172697-26-5](/img/structure/B2447850.png)
1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazoles are a class of organic compounds that contain an imidazole ring. This is a five-membered ring with two non-adjacent nitrogen atoms. They are key components in various biological molecules and have a wide range of applications .
Synthesis Analysis
Imidazoles can be synthesized through several methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the cyclization of amido-nitriles .
Molecular Structure Analysis
The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms. The remaining three positions are occupied by carbon atoms .
Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, or as a base in elimination reactions .
Physical And Chemical Properties Analysis
Imidazoles are typically colorless, although their exact physical properties can vary depending on the specific compound. They are weakly basic and can form salts with acids .
Applications De Recherche Scientifique
Synthesis of New Imidazole-based Monomer and Copolymerization Studies
Imidazole-based monomers, such as 2-allyloxymethyl-1-methylimidazole (AOMMI), have been synthesized using 1-methylimidazole. These monomers have been used in copolymerization studies with methyl methacrylate (MMA) to create copolymers . The copolymers were synthesized using different proportions of commercial MMA and AOMMI monomers .
Use in Photopolymerization
Photopolymerization is a technique used in the synthesis of copolymers. In this method, the polymerization is carried out in a solvent-free medium, and benzophenone is used as the initiator .
Structural Characterization of Copolymers
The structural characterization of the obtained copolymers is done using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and elemental analysis .
Analysis of Molecular Weights and Thermal Behavior
The molecular weights and the thermal behavior of the synthesized copolymers are analyzed with gel permeation chromatography (GPC) and thermogravimetry (TG) techniques, respectively .
Use in the Synthesis of Functional Molecules
Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .
Use in the Synthesis of Imidazole-Based Molecules
The synthesis of 2,4,5-trisubstituted imidazoles and 1,2,4,5-tetrasubstituted imidazoles via a multi-compound condensation was accelerated by using assisted ultrasonication and antimony(III) chloride with the support of silica gel (SiO2-OSbCl2) as a Lewis acid catalyst, under a solvent-free condition .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRZQGWTGBBMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)
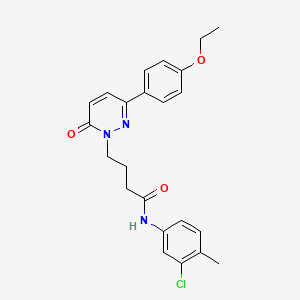
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)
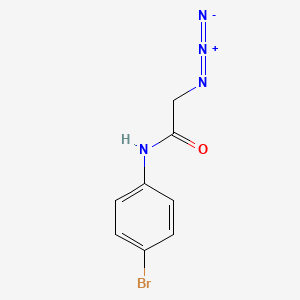
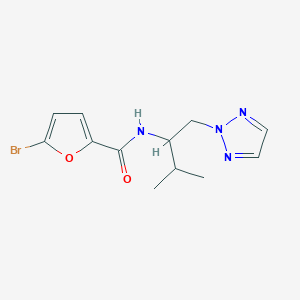
![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

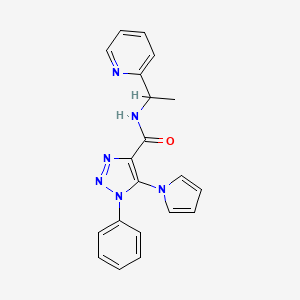

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)
